molecular formula C21H21NO5S B14951515 Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-1-benzothiophene-3-carboxylate

Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-1-benzothiophene-3-carboxylate

Cat. No.: B14951515
M. Wt: 399.5 g/mol
InChI Key: GGWKBHVMLJLMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, with thiourea under basic conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the benzothiophene intermediate with acetic anhydride and a suitable amine, such as 3,4-dimethoxyaniline.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene core, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H21NO5S

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H21NO5S/c1-4-27-21(24)19-14-7-5-6-8-17(14)28-20(19)22-18(23)12-13-9-10-15(25-2)16(11-13)26-3/h5-11H,4,12H2,1-3H3,(H,22,23)

InChI Key

GGWKBHVMLJLMNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.